2,2,2-Trifluoroacetaldehyde hydrate

Descripción general

Descripción

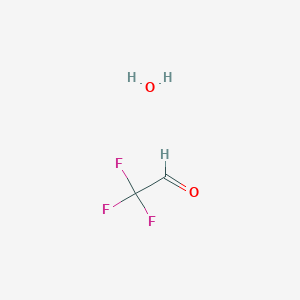

2,2,2-Trifluoroacetaldehyde hydrate, also known as fluoral hydrate, is a chemical compound with the molecular formula C2HF3O·H2O. It is a hydrate form of 2,2,2-trifluoroacetaldehyde, which is a fluorinated derivative of acetaldehyde. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroacetaldehyde hydrate can be synthesized through several methods. One common method involves the reduction of an ester of trifluoroacetic acid using a borohydride reducing agent in a hydroxylic solvent. This reaction typically occurs at temperatures up to 30°C . Another method involves the oxidation of trifluoroethanol in the vapor phase .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic oxidation of 1,1,1-trifluoroethane using oxygen and nitrogen gases. The reaction is carried out in a fixed-bed reactor with catalysts such as Fe2O3/AlF3 or CuO/AlF3 at temperatures ranging from 200 to 400°C and pressures between 0.1 to 2 MPa .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoroacetaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetic acid.

Reduction: It can be reduced to form trifluoroethanol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

Major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl derivatives .

Aplicaciones Científicas De Investigación

Synthesis Applications

1. Pharmaceutical Intermediates

2,2,2-Trifluoroacetaldehyde hydrate is utilized as an essential intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the preparation of trifluoroethylamino derivatives through reductive amination reactions. This process involves forming N,O-acetal intermediates followed by their reduction using sodium borohydride (NaBH₄) or 2-picoline borane complex, yielding target compounds in moderate to good yields .

2. Agrochemicals

The compound serves as a key ingredient in the development of agrochemicals. It is employed in synthesizing fungicides and bactericides that protect crops from pathogens. Its efficacy in agricultural applications stems from its ability to interact with biological systems effectively .

3. Chiral Synthesis

Another significant application is in the synthesis of chiral α-substituted trifluoroethylamino compounds. The compound's unique trifluoromethyl group enhances the chiral properties of the resulting molecules, making them valuable for various pharmaceutical applications .

Case Study 1: Synthesis of Trifluoroethylamines

A study demonstrated the successful synthesis of trifluoroethylamines using this compound as a starting material. The reaction conditions were optimized to achieve high yields and selectivity. The resulting compounds exhibited promising biological activities, highlighting their potential use in drug development .

Case Study 2: Agricultural Applications

Research conducted on the use of trifluoroacetaldehyde hydrate in formulating fungicides showed significant effectiveness against common agricultural pathogens. Field trials indicated enhanced crop yield and health when treated with formulations containing this compound, establishing its role as a valuable agrochemical agent .

Safety Profile

The safety profile of this compound indicates moderate toxicity by ingestion and other exposure routes. It emits toxic fumes upon decomposition and is classified under hazardous materials (GHS classification) with appropriate handling precautions required during use .

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroacetaldehyde hydrate involves its high electrophilicity, which allows it to participate in various nucleophilic addition reactions. It forms hydrates upon contact with water, which can further react to form different derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparación Con Compuestos Similares

Similar Compounds

Chloral (Trichloroacetaldehyde): Similar to 2,2,2-trifluoroacetaldehyde hydrate but contains chlorine atoms instead of fluorine.

Bromal (Tribromoacetaldehyde): Contains bromine atoms instead of fluorine.

Iodal (Triiodoacetaldehyde): Contains iodine atoms instead of fluorine.

Uniqueness

This compound is unique due to its high reactivity and the presence of trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .

Actividad Biológica

2,2,2-Trifluoroacetaldehyde hydrate (CAS No. 33953-86-5), a compound characterized by its trifluoromethyl group, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article synthesizes existing literature on the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Molecular Formula : C₂H₃F₃O₂

Molecular Weight : 116.04 g/mol

InChI Key : INDFRFZGABIRRW-UHFFFAOYSA-N

Physical State : Typically found as a hydrate in aqueous solutions.

The biological activity of this compound is primarily attributed to its role as a trifluoromethylating agent. It has been utilized in nucleophilic trifluoromethylation reactions, which are valuable in the synthesis of various organic compounds. The compound acts as a source of the trifluoromethyl group (CF₃), facilitating the introduction of this moiety into substrates such as carbonyl compounds.

Reaction Mechanism

The nucleophilic trifluoromethylation process generally involves the following steps:

- Formation of a Nucleophile : In the presence of a strong base (e.g., potassium tert-butoxide), the trifluoroacetaldehyde hydrate can generate a nucleophilic species.

- Nucleophilic Attack : This nucleophile can then attack electrophilic centers in carbonyl compounds, leading to the formation of α-trifluoromethyl alcohols.

- Product Formation : The reaction yields products with enhanced biological activity due to the presence of the CF₃ group, which can influence pharmacological properties.

Antimicrobial and Antifungal Properties

Research indicates that trifluoroacetaldehyde derivatives exhibit antimicrobial and antifungal activities. For instance, studies have demonstrated that certain derivatives can inhibit the growth of specific bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Toxicity and Safety

While this compound has useful biological applications, it also poses toxicity risks. The compound is classified as hazardous due to its potential to cause skin and eye irritation and respiratory issues upon exposure. Safety data sheets recommend handling it with care in well-ventilated areas and using appropriate personal protective equipment .

Trifluoromethylation Protocol Development

A notable study published in Nature Communications explored the use of trifluoroacetaldehyde hydrate as a trifluoromethyl source in organic synthesis. The researchers successfully developed a nucleophilic trifluoromethylation protocol that demonstrated high yields when applied to various carbonyl substrates . The findings highlighted the compound's versatility and efficiency in synthetic applications.

Fluorinated Compound Synthesis

Another investigation focused on synthesizing fluorinated compounds using this compound. The study illustrated how this compound could facilitate the introduction of CF₃ groups into biologically active molecules, enhancing their pharmacological profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃F₃O₂ |

| Molecular Weight | 116.04 g/mol |

| Boiling Point | Not specified |

| Toxicity Classification | Hazard Class 3,8 |

| Common Applications | Trifluoromethylation |

| Biological Activity | Effect Observed |

|---|---|

| Antimicrobial | Inhibition of growth |

| Antifungal | Inhibition of fungi |

| Cytotoxicity | Potentially toxic |

Propiedades

IUPAC Name |

2,2,2-trifluoroacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDFRFZGABIRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381793 | |

| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33953-86-5 | |

| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroacetaldehyde hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common preparation methods for 2,2,2-Trifluoroacetaldehyde hydrate?

A1: The research article outlines several methods for preparing this compound:

- Reduction of Trifluoroacetic Acid: Reacting trifluoroacetic acid (TFA) with lithium aluminum hydride (LiAlH4) in an ether solution can yield the desired compound. The yield can be optimized to 78% by inverting the addition sequence, adding LiAlH4 to TFA [].

- Reduction of Trifluoroacetic Acid Ethyl Ester: Treating trifluoroacetic acid ethyl ester with sodium borohydride offers an alternative preparation method [].

- Reaction with Dimethylformamide: this compound can be synthesized by reacting dimethylformamide (DMF) with trifluoromethane (CF3H) in the presence of strong bases [].

- Reduction of Phenyl Trifluoromethyl Sulfone: Reducing phenyl trifluoromethyl sulfone using magnesium metal in the presence of mercury(II) chloride and strong Lewis acids like boron trifluoride etherate (BF3·OEt2) presents another viable route [].

Q2: What are the applications of this compound?

A2: this compound serves as a valuable precursor for various chemical syntheses:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.